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Compound Focus: Vactosertib

CAS No.: 1352608-82-2

Cat. No.: S549105

Mechanism of Action and Signaling Pathway

Vactosertib specifically inhibits the TGF-f3 type I receptor (ALKS), thereby blocking the canonical Smad-
dependent signaling pathway. The following diagram illustrates the pathway and the point of inhibition.
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Vactosertib inhibits ALK5 to block TGF-f/Smad signaling pathway.

By targeting this pathway, Vactosertib counteracts several disease-promoting processes [1] [2]:

¢ In Cancer: Inhibits TGF-B-driven epithelial-to-mesenchymal transition (EMT), metastasis, and cancer
stem cell (CSC) properties.

¢ In Fibrosis: Abrogates TGF-1-induced production of extracellular matrix (ECM) proteins and
fibroblast-to-myofibroblast differentiation.

¢ In Immunosuppression: Modulates the tumor microenvironment, reduces exhaustion markers on T-
cells, and can reinvigorate anti-tumor immunity.
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Preclinical and Clinical Development Evidence

Preclinical Efficacy Models

Vactosertib has demonstrated promising efficacy across diverse animal models, supporting its clinical

development.
Disease Model Study Design Key Findings
Breast Cancer Vactosertib (2.5 mg/kg p.o.) + Attenuated radiation-induced EMT/CSC
(4T1-Luc mouse Radiation (4 Gy/day x 3 properties; significantly suppressed breast-to-
model) days) [1] lung metastasis.

Pancreatic Cancer Vactosertib + Gemcitabine [3]  Synergistically inhibited tumor growth and
metastasis; reduced ECM components; induced

apoptosis.
Peyronie's Vactosertib (10 mg/kg p.o., Induced significant regression of fibrotic
Disease (Rat bx/week for 2 weeks) [4] plaques; reduced collagen deposition; recovered
model) erectile function.

Multiple Myeloma Vactosertib + Pomalidomide Decreased MM cell line viability; enhanced
(In vitro) [2] CD8+ T-cell cytotoxic activity; reduced
immunosuppressive markers.

Clinical Trial Progress

Clinical trials have established the safety profile and preliminary efficacy of Vactosertib in humans.

Trial Phase / Identifier Patient Population Regimen Key Outcomes

| Phase 1 (First-in-Human) NCT02160106 [5] | Advanced Solid Tumors | Vactesertib (30-340 mg, once
daily) | Established pharmacokinetic (PK) profile; short half-life (~3.2 h) supported twice-daily dosing. | |
Phase 1b NCT03143985 [2] | Relapsed/Refractory Multiple Myeloma (RRMM) | Vactosertib (60-200 mg
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BID*) + Pomalidomide (4 mg) | Maximum Tolerated Dose (MTD): 200 mg BID; 82% progression-free
survival at 6 months (PFS-6). | | Ongoing Phase 2 Trials [6] | Various (e.g., Esophageal Adenocarcinoma,
Osteosarcoma, Acral/Mucosal Melanoma) | Vactosertib in combination with standard therapies | Trials are

ongoing to evaluate anti-tumor activity; results not yet published. |

*BID: Twice daily. The 5-days-on/2-days-off weekly schedule was used in the Phase 1b trial [2].

Key Experimental Protocols for In Vitro and In Vivo
Studies

For researchers designing experiments with Vactesertib, the following summarizes key methodologies from

the literature.

In Vitro Assays

e Cell Treatment: Pre-treat cells with Vactosertib (e.g., 100 nM for 30 minutes) before applying other
stimuli like radiation (10 Gy) or TGF-1 (10 ng/mL) [1] [4].
¢ Functional Assays:
o Wound Healing Assay: To assess cell migration [1].
o Mammosphere Formation Assay: To evaluate cancer stem cell self-renewal capacity [1].
¢ Molecular Analysis:
o Western Blotting: To detect protein levels of phospho-Smad2/3, total Smad2/3, EMT markers
(Vimentin, N-cadherin), and ECM components (Collagen, Fibronectin) [1] [4].
o RT-gPCR: To quantify gene expression of EMT-inducing transcription factors (Snail, Slug,
Twist) [1].

In Vivo Models

e Dosing: Vactosertib is typically administered orally. Common doses in mouse models range from 2.5
mg/kg to 10 mg/kg, often given five times per week [1] [4].
o Efficacy Endpoints:
o Metastasis Models: Quantify metastatic nodules in target organs (e.g., lungs in breast cancer
models) using methods like India ink staining [1].
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o Fibrosis Models: Perform histological analysis (e.g., Masson's Trichrome for collagen) and
measure functional recovery (e.g., erectile function in PD models) [4].
o Tumor Growth: Monitor primary tumor volume over time in orthotopic or allograft models [3].

Pharmacokinetics and Dosing

The table below summarizes the key pharmacokinetic parameters of Vactesertib from clinical studies.

Parameter Value/Characteristic Context

Time to Max 1.2 -1.5 hours Rapid absorption after oral administration [2] [5].
Concentration (Tmax)

Terminal Half-Life (t%%) ~3.2 hours Short elimination half-life [5].

Dosing Schedule Twice daily (BID) Recommended to maintain effective drug levels
[2] [5].

Accumulation Ratio ~0.87 Negligible accumulation after repeated once-

daily doses for 5 days [5].

Linearity Dose-proportional AUC increases proportionally with dose (30-340
mg) [5].

Conclusion and Future Directions

Vactosertib represents a promising targeted therapeutic agent with a dual mechanism of action against both
tumor-intrinsic processes and the immunosuppressive tumor microenvironment. Its strong preclinical
rationale has successfully transitioned into clinical development, where it has shown a manageable safety

profile and encouraging efficacy signals in combination therapies for RRMM and other advanced cancers

[2].

The future of Vactosertib lies in the continued advancement of its late-stage clinical trials and in exploring
its potential in novel combinations, particularly with immunotherapies, to overcome treatment resistance in a

wider range of cancers.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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